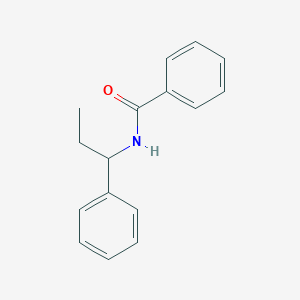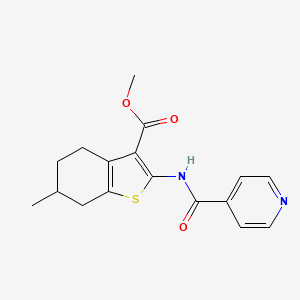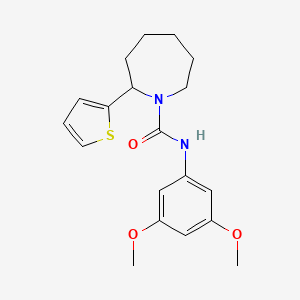
1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including modulation of neurotransmitter release, inhibition of pro-inflammatory cytokines, and modulation of ion channels.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
实验室实验的优点和局限性
The advantages of using 1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments include its potent pharmacological activities, its ability to modulate multiple pathways, and its potential therapeutic applications in various diseases. The limitations include the lack of understanding of its exact mechanism of action, the need for further studies to determine its safety and efficacy in humans, and the need for optimization of its pharmacokinetic properties.
未来方向
For the study of 1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide include further studies to determine its safety and efficacy in humans, optimization of its pharmacokinetic properties, and identification of its exact mechanism of action. It is also important to explore its potential therapeutic applications in various diseases and to investigate its potential use in combination with other drugs. Moreover, the development of novel derivatives based on this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the therapeutic potential of this compound and to develop more potent and selective derivatives for clinical use.
合成方法
The synthesis of 1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction between 5-fluoro-2-methylbenzylamine and cyclohexylmethylamine with 3-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the pure compound.
科学研究应用
1-(cyclohexylmethyl)-N-(5-fluoro-2-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-(cyclohexylmethyl)-N-[(5-fluoro-2-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-15-7-9-19(22)11-18(15)12-23-21(26)17-8-10-20(25)24(14-17)13-16-5-3-2-4-6-16/h7,9,11,16-17H,2-6,8,10,12-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRHAOURIUFFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5189112.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)

![N-cycloheptyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5189166.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5189174.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)

![2-[5-(2-chloro-6-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5189208.png)
![N-(3-chlorobenzyl)-3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5189214.png)
![N-(2,5-dimethoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189217.png)

